3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine
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Overview
Description
3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylbutan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with similar structural features.
3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in different applications.
Uniqueness
3-(3,4-Dichlorophenyl)-3-methylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15Cl2N |
---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-11(2,5-6-14)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,14H2,1-2H3 |
InChI Key |
MWLBJQMDLQGFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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